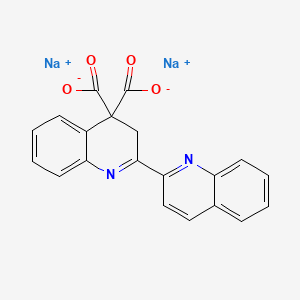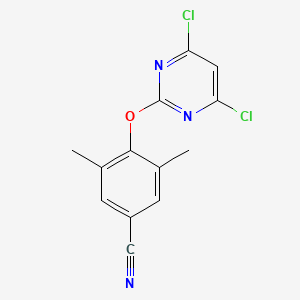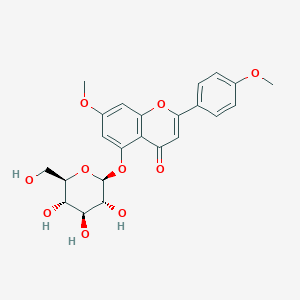
7,4-Di-O-methylapigenin 5-O-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,4-Di-O-methylapigenin 5-O-glucoside is a natural product that belongs to the flavonoid class of compounds. The compound has a molecular formula of C23H24O10 and a molecular weight of 460.43 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,4-Di-O-methylapigenin 5-O-glucoside typically involves the methylation of apigenin followed by glycosylation. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The glycosylation step involves the use of glucosyl donors such as glucosyl bromide in the presence of a catalyst like silver carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
7,4-Di-O-methylapigenin 5-O-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and glucoside groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .
科学研究应用
7,4-Di-O-methylapigenin 5-O-glucoside has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying the chemical properties of flavonoids.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-microbial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
The mechanism of action of 7,4-Di-O-methylapigenin 5-O-glucoside involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
7,4’-Di-O-methylapigenin: Another methylated derivative of apigenin with similar biological activities.
Kaempferol-3,7-di-O-β-glucoside: A flavonoid glycoside with comparable antioxidant properties.
Trilobatin: A flavonoid with similar glycosylation patterns and biological effects.
Uniqueness
7,4-Di-O-methylapigenin 5-O-glucoside is unique due to its specific methylation and glycosylation pattern, which may confer distinct biological activities and chemical properties compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C23H24O10 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1 |
InChI 键 |
ZZFCDQFZXFIBBS-DODNOZFWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


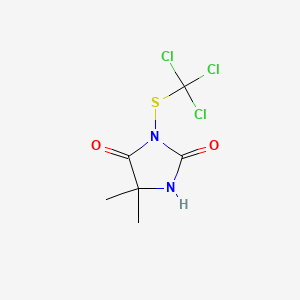
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
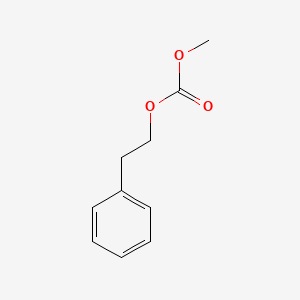
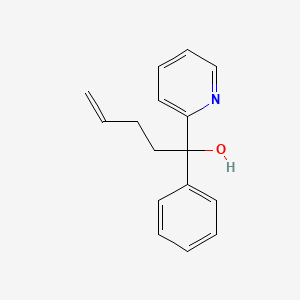
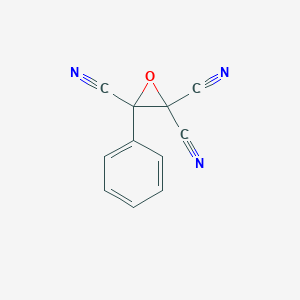
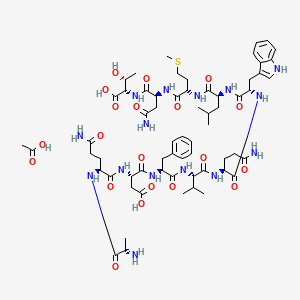
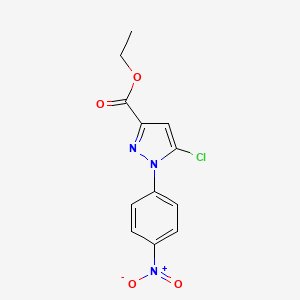
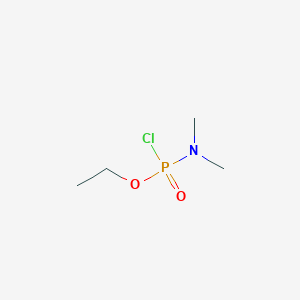
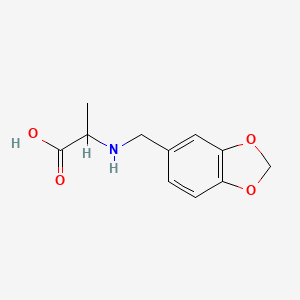
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
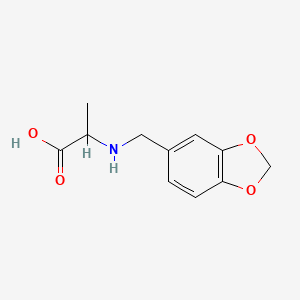
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
